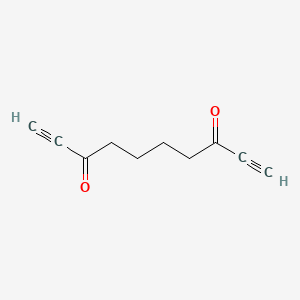
Deca-1,9-diyne-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-1,9-diyne-3,8-dione is an organic compound characterized by the presence of two triple bonds and two ketone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-dione typically involves the use of starting materials such as 1,9-decadiyne. One common method includes the cobalt-mediated [2+2+2] cycloaddition of a tethered deca-1,9-diyne . This reaction is highly convergent and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Deca-1,9-diyne-3,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Deca-1,9-diyne-3,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which deca-1,9-diyne-3,8-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds and ketone groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
1,9-Decadiyne: Shares the diyne structure but lacks the ketone groups.
Hexa-1,5-diyne-3,4-dione: Another compound with triple bonds and ketone groups but with a shorter carbon chain.
Uniqueness: Deca-1,9-diyne-3,8-dione is unique due to its combination of two triple bonds and two ketone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
117496-37-4 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
deca-1,9-diyne-3,8-dione |
InChI |
InChI=1S/C10H10O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2H,5-8H2 |
InChI Key |
ZCWIRTKERVJQQU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CCCCC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


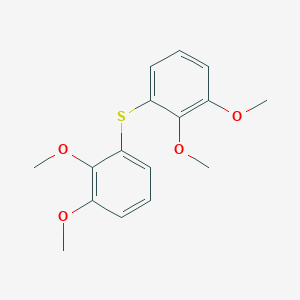
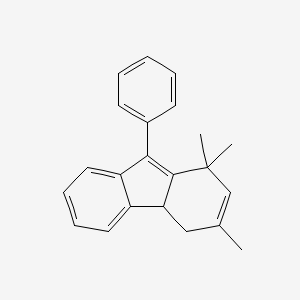
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
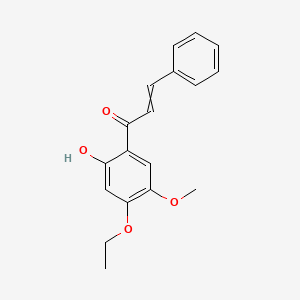
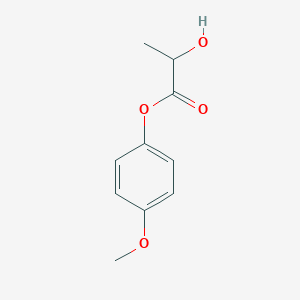
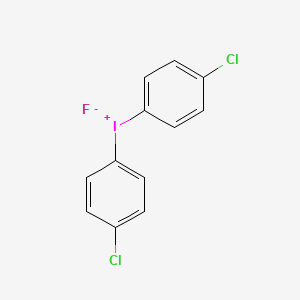

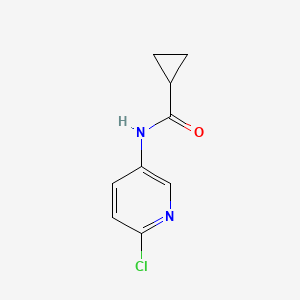
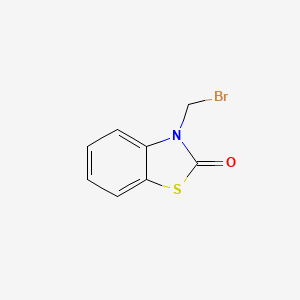
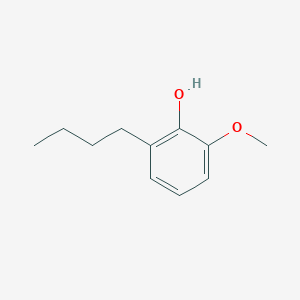
![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
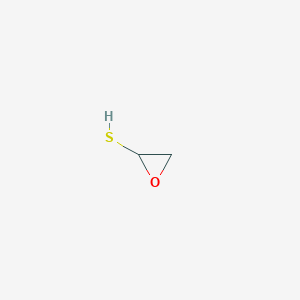
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)

